molecular formula C6H10N4S B3040340 2-Hydrazino-4-methyl-6-methylthiopyrimidine CAS No. 1899-58-7

2-Hydrazino-4-methyl-6-methylthiopyrimidine

Cat. No.: B3040340
CAS No.: 1899-58-7
M. Wt: 170.24 g/mol
InChI Key: CYSWKLMBSUPOHP-UHFFFAOYSA-N
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Description

2-Hydrazino-4-methyl-6-methylthiopyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a hydrazino group (-NHNH2) at position 2, a methyl group (-CH3) at position 4, and a methylthio group (-SCH3) at position 6. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-Hydrazino-4-methyl-6-methylthiopyrimidine involves the reaction of 2-methylthio-4-chloro-6-methylpyrimidine with hydrazine hydrate. This reaction typically occurs in an alcohol medium, such as ethanol, and requires refluxing for a specific period. For example, refluxing 2-alkylthio-4-chloro-6-methylpyrimidine with hydrazine hydrate in ethanol for about 5 minutes can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-4-methyl-6-methylthiopyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrazine Hydrate: Used in the synthesis of the compound.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Hydrazino-4-methyl-6-methylthiopyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazino-4-methyl-6-methylthiopyrimidine involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 2-Hydrazino-4,6-dimethylpyrimidine
  • 2-Hydrazino-4-methyl-6-methoxypyrimidine
  • 2-Hydrazino-4-chloro-6-methylpyrimidine

Comparison: 2-Hydrazino-4-methyl-6-methylthiopyrimidine is unique due to the presence of both a hydrazino group and a methylthio group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties compared to other similar compounds. For example, the methylthio group can enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes .

Properties

IUPAC Name

(4-methyl-6-methylsulfanylpyrimidin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-4-3-5(11-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSWKLMBSUPOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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